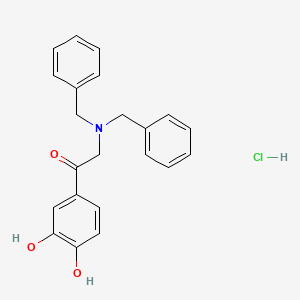

2-(Dibenzylamino)-3',4'-dihydroxy-acetophenone Hydrochloride

Beschreibung

2-(Dibenzylamino)-3',4'-dihydroxy-acetophenone hydrochloride (C₂₂H₂₂ClNO₃; MW 383.87) is a biochemical intermediate critical in synthesizing isotopically labeled catecholamines, such as (+)-Noradrenaline-d6 Bitartrate (N661027) . Its structure features a dihydroxyacetophenone core substituted with a dibenzylamino group, which enhances lipophilicity and modulates receptor interactions. The compound is classified under "Highly Purified" biochemicals, available in 1g and 10g quantities, and serves as a precursor for stable isotope-labeled norepinephrine (e.g., N674500), enabling pharmacological tracer studies .

Eigenschaften

IUPAC Name |

2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3.ClH/c24-20-12-11-19(13-21(20)25)22(26)16-23(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18;/h1-13,24-25H,14-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTCBFZLSRSHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30392-50-8 | |

| Record name | Ethanone, 2-[bis(phenylmethyl)amino]-1-(3,4-dihydroxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30392-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibenzyl-N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.168.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibenzylamino)-3’,4’-dihydroxy-acetophenone Hydrochloride typically involves a multi-step process. One common method is the reductive amination of an appropriate ketone with dibenzylamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a solvent like ethanol or methanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The final product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Dibenzylamino)-3’,4’-dihydroxy-acetophenone Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, OsO4

Reduction: NaBH4, LiAlH4

Substitution: Various nucleophiles like alkyl halides, amines, and alcohols

Major Products:

Oxidation: Quinones

Reduction: Alcohol derivatives

Substitution: Substituted acetophenone derivatives

Wissenschaftliche Forschungsanwendungen

2-(Dibenzylamino)-3’,4’-dihydroxy-acetophenone Hydrochloride has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Dibenzylamino)-3’,4’-dihydroxy-acetophenone Hydrochloride involves its interaction with specific molecular targets. The dibenzylamino group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The dihydroxy groups may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

- Dibenzylamino vs.

- Aromatic Ring Modifications: The 3',4'-dihydroxy configuration (catechol moiety) is critical for binding adrenoreceptors, as seen in dopamine hydrochloride (CAS 62-31-7), a direct α/β-adrenergic agonist . Substitution with methoxy (e.g., 4'-hydroxy-3'-methoxy analog) reduces catechol-mediated receptor affinity but may improve metabolic stability .

Functional and Application Differences

- Isotope-Labeled Derivatives: The D10-labeled analog (MW 393.93) is indispensable for pharmacokinetic studies, offering non-radioactive tracing capabilities absent in non-labeled variants .

- Role in Synthesis: Unlike dopamine hydrochloride (a direct therapeutic agent), the target compound is exclusively a synthetic intermediate, reflecting its dibenzylamino group’s role in protecting amine functionalities during multi-step synthesis .

- Structural Analogues in Research: Compounds like 1-(3,4-dihydroxyphenyl)-2-(dimethylamino)ethanone HCl (C₁₀H₁₃ClNO₃) serve as biochemical standards rather than intermediates, highlighting the impact of N-alkylation on application scope .

Comparative Pharmacological Relevance

- Catecholamine Biosynthesis: The 3',4'-dihydroxyacetophenone core mimics endogenous catecholamines (e.g., dopamine, norepinephrine), enabling its use in synthesizing receptor probes. This contrasts with caffeic acid (3,4-dihydroxybenzeneacrylic acid), which lacks the amino-acetophenone backbone but shares antioxidative properties due to dihydroxy groups .

- Receptor Binding: Smaller amino substituents (e.g., methylamino) may enhance α2-adrenoreceptor selectivity compared to bulkier dibenzylamino groups, as observed in related agonists .

Biologische Aktivität

2-(Dibenzylamino)-3',4'-dihydroxy-acetophenone hydrochloride is a synthetic compound that has garnered attention in various biological and medicinal research fields. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant case studies and data tables.

- IUPAC Name : this compound

- Molecular Formula : C17H18ClN2O3

- Molecular Weight : 334.79 g/mol

The biological activity of this compound is primarily associated with its ability to interact with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor of certain signaling pathways, particularly those involved in cell proliferation and apoptosis.

Target Interaction

- Protein Kinases : The compound may inhibit protein kinases involved in cell signaling, thereby affecting downstream processes such as cell growth and differentiation.

- Antioxidant Activity : It exhibits antioxidant properties, which can mitigate oxidative stress in cells, contributing to its protective effects against cellular damage.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance:

- Cell Lines Tested :

- HeLa (cervical cancer)

- A549 (lung cancer)

- Inhibition Concentration (IC50) : Approximately 20 µM for HeLa cells, indicating potent cytotoxicity.

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Neuroprotective Effects

The compound has also shown promise in neuroprotection:

- Mechanism : It may protect neuronal cells from apoptosis induced by neurotoxic agents.

- Study Findings : In vitro studies indicated a reduction in cell death rates when exposed to neurotoxins in the presence of the compound.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Anticancer | Induces apoptosis | HeLa | ~20 |

| Antioxidant | Reduces oxidative stress | N/A | N/A |

| Neuroprotective | Protects against neurotoxins | Neuronal Cells | N/A |

Case Studies

-

Study on Anticancer Activity :

- Researchers conducted a series of assays on HeLa and A549 cells to evaluate the cytotoxic effects of the compound. Results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations.

-

Neuroprotection Study :

- In a model of neurotoxicity induced by glutamate, treatment with this compound resulted in decreased neuronal death compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. Advanced

- Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., kinases) to model interactions with the dihydroxybenzene and dibenzylamino moieties .

- QSAR modeling : Correlate substituent effects (e.g., electron-donating groups on the benzene ring) with experimental IC50 values .

Validation requires in vitro assays (e.g., fluorescence polarization) to confirm predicted binding modes .

How can researchers address discrepancies in NMR data caused by paramagnetic impurities?

Advanced

Paramagnetic metal ions (e.g., Fe³⁺) from synthesis catalysts broaden NMR peaks. Mitigation strategies:

- Chelation : Stir the compound with EDTA (0.1 M in D₂O) for 24 hours, followed by filtration .

- Ion-exchange chromatography : Use Dowex 50WX4 resin to remove residual metal ions .

Post-treatment NMR should show sharp singlet peaks for aromatic protons (Δδ <0.02 ppm) .

What analytical methods differentiate polymorphic forms of the hydrochloride salt?

Q. Advanced

- PXRD : Compare diffraction patterns (e.g., 2θ = 12.4°, 18.7°, 24.3°) to identify crystalline vs. amorphous phases .

- DSC : Endothermic peaks at ~215°C (melting) and ~150°C (phase transitions) confirm polymorph stability .

- Raman spectroscopy : Bands at 1280 cm⁻¹ (C–N stretch) and 1580 cm⁻¹ (aromatic C=C) vary with crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.